3,4-Dimethoxybenzyl isocyanate
Overview
Description
3,4-Dimethoxybenzyl isocyanate is an organic compound with the molecular formula C10H11NO3 It is characterized by the presence of an isocyanate functional group (N=C=O) attached to a benzyl group substituted with two methoxy groups at the 3 and 4 positions
Mechanism of Action
Target of Action
3,4-Dimethoxybenzyl isocyanate is a type of diisocyanate . Diisocyanates are monomers used to make polyurethane (PU) polymers and are characterized by having two NCO groups as their key reactive sites . They are distinguished from mono-isocyanates, like methyl isocyanate, which is used industrially as an acylating agent, by having very different physical properties and toxicological profiles .
Mode of Action
The potential effects of exposure to a substance, in contrast, are a direct consequence of the chemical reactivity of that substance . In the case of diisocyanates, the reactivity of the isocyanate (N=C=O, or NCO) functional group toward water and biological (macro)molecules and the resulting reaction products are key .
Biochemical Pathways
It is known that diisocyanates, in general, can react with water and biological macromolecules, which could potentially affect various biochemical pathways .
Result of Action
Diisocyanates are known to have toxicological implications due to their reactivity with biological macromolecules .
Action Environment
The action of this compound, like other diisocyanates, can be influenced by environmental factors. For instance, its exposure potential depends, in large part, on basic physical-chemical properties such as density, hydrophobicity, physical state, and vapor pressure .
Biochemical Analysis
Biochemical Properties
3,4-Dimethoxybenzyl isocyanate plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with nucleophiles such as amines and thiols, forming stable urea and thiourea derivatives. This interaction can lead to the modification of enzyme active sites, potentially inhibiting or altering their activity. For instance, this compound can react with lysine residues in proteins, leading to changes in protein structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression patterns and metabolic fluxes within the cell . Additionally, the compound’s ability to modify proteins can impact cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It binds to nucleophilic sites on proteins and enzymes, forming stable adducts. This binding can inhibit enzyme activity by blocking the active site or inducing conformational changes that reduce catalytic efficiency. Furthermore, this compound can alter gene expression by modifying transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions such as high temperature or acidic environments. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including prolonged inhibition of enzyme activity and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes without significant toxicity. At higher doses, it can induce toxic effects, including cellular damage, inflammation, and organ dysfunction. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo hydrolysis to form 3,4-dimethoxybenzylamine and carbon dioxide. Additionally, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. These metabolic processes can influence the overall bioavailability and toxicity of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich compartments, such as cell membranes and organelles. This distribution pattern can affect its localization and the extent of its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It can be directed to particular cellular compartments through targeting signals or post-translational modifications. For instance, the compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with resident proteins and enzymes. This subcellular localization can modulate the compound’s effects on cellular processes and overall cell function .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethoxybenzyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzylamine with phosgene (COCl2) under controlled conditions. This reaction proceeds via the formation of a carbamoyl chloride intermediate, which subsequently rearranges to form the isocyanate .
Another method involves the oxidation of 3,4-dimethoxybenzyl isonitrile using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride. This process is efficient and yields high-purity isocyanate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale phosgenation processes. Due to the hazardous nature of phosgene, stringent safety measures and specialized equipment are required to ensure safe handling and production .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxybenzyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: Reacts with water to form carbamic acid, which decomposes to yield an amine and carbon dioxide.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Alcohols and Amines: React with isocyanates to form urethanes and ureas under mild conditions.
Water: Hydrolysis of isocyanates is catalyzed by tertiary amines.
Oxidizing Agents: DMSO and trifluoroacetic anhydride are used for oxidation reactions.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from hydrolysis.
Scientific Research Applications
3,4-Dimethoxybenzyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential use in modifying biomolecules and studying enzyme mechanisms.
Medicine: Explored for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzyl isocyanate: Similar structure but with methoxy groups at the 2 and 4 positions.
3,4-Dimethylbenzyl isocyanate: Similar structure but with methyl groups instead of methoxy groups.
Phenyl isocyanate: Lacks methoxy groups but has a similar isocyanate functional group.
Uniqueness
3,4-Dimethoxybenzyl isocyanate is unique due to the presence of methoxy groups, which can influence its reactivity and solubility. These substituents can also affect the compound’s interactions with other molecules, making it distinct from its analogs .
Properties
IUPAC Name |
4-(isocyanatomethyl)-1,2-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-9-4-3-8(6-11-7-12)5-10(9)14-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMDAJLTEKDQBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN=C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640600 | |
Record name | 4-(Isocyanatomethyl)-1,2-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87665-57-4 | |
Record name | 4-(Isocyanatomethyl)-1,2-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dimethoxybenzyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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